molecular formula C₂₂H₂₉D₅O₂ B1141219 Eicosapentaenoic acid Ethyl ester D5 CAS No. 1185247-85-1

Eicosapentaenoic acid Ethyl ester D5

Cat. No.: B1141219
CAS No.: 1185247-85-1
M. Wt: 335.53
Attention: For research use only. Not for human or veterinary use.
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Description

Eicosapentaenoic acid Ethyl ester D5 is a deuterated form of Eicosapentaenoic Acid Ethyl Ester, an esterified form of the omega-3 fatty acid Eicosapentaenoic Acid. This compound is primarily used as an internal standard for the quantification of Eicosapentaenoic Acid Ethyl Ester by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Eicosapentaenoic Acid Ethyl Ester typically involves the transesterification of fish oil with ethanol. This process includes the extraction, refining, and ethanolysis of fish oil to produce high-purity Eicosapentaenoic Acid Ethyl Ester . Recent techniques such as simulated moving bed chromatography and countercurrent chromatography are also applied to enrich and purify the compound .

Industrial Production Methods: Industrial production of Eicosapentaenoic Acid Ethyl Ester involves large-scale transesterification processes, followed by purification steps to achieve high purity. The use of green technologies and environmentally friendly methods is emphasized to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Eicosapentaenoic acid Ethyl ester D5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its quantification and analysis in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired outcome and the specific application.

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced forms of the compound. These products are used in further research and analysis to understand the compound’s properties and applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Eicosapentaenoic acid Ethyl ester D5 include Eicosapentaenoic Acid Ethyl Ester, Docosahexaenoic Acid Ethyl Ester, and Timnodonic Acid Ethyl Ester .

Uniqueness: this compound is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. This uniqueness makes it a valuable tool in scientific research and analysis .

Properties

IUPAC Name

ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPWTVBQMWLSZ-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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